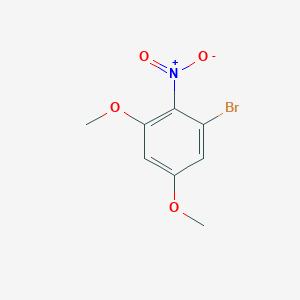

1-Bromo-3,5-dimethoxy-2-nitrobenzene

Beschreibung

The exact mass of the compound this compound is 260.96367 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3,5-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODPKAQPETYBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Halogenated Nitrobenzenes in Synthetic Chemistry

Halogenated nitrobenzenes are a class of organic compounds that feature both a halogen atom and a nitro group attached to a benzene (B151609) ring. These functionalities make them highly valuable intermediates in organic synthesis. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly when the nitro group is ortho or para to the halogen. epa.gov This reactivity is a cornerstone of their utility.

A primary application of halogenated nitroaromatics is in the synthesis of halogenated anilines through the selective reduction of the nitro group. These anilines are crucial precursors for a wide array of commercially important products, including pharmaceuticals, dyes, and agrochemicals. The presence of the halogen provides a handle for further synthetic transformations, such as cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.

Significance of Methoxy Substitution Patterns in Aromatic Systems

The presence of methoxy (B1213986) groups (–OCH₃) on an aromatic ring significantly influences its electronic properties and reactivity. The oxygen atom's lone pairs can participate in resonance with the benzene (B151609) ring, donating electron density and thus activating the ring towards electrophilic aromatic substitution. This electron-donating resonance effect is particularly pronounced at the ortho and para positions.

Overview of Research Trajectories for 1 Bromo 3,5 Dimethoxy 2 Nitrobenzene

Direct Nitration Routes to this compound

The most direct method for the synthesis of this compound involves the introduction of a nitro group onto the 1-bromo-3,5-dimethoxybenzene ring system. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Nitration of 1-Bromo-3,5-dimethoxybenzene

The introduction of a nitro group (-NO₂) onto an aromatic ring is a classic example of electrophilic aromatic substitution. youtube.com For the synthesis of this compound, the starting material is 1-bromo-3,5-dimethoxybenzene. chemdad.comchemicalbook.com The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. youtube.com

The general mechanism involves the attack of the electron-rich aromatic ring of 1-bromo-3,5-dimethoxybenzene on the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. libretexts.org Subsequent deprotonation from the carbon atom bearing the newly attached nitro group restores the aromaticity of the ring, yielding the final product, this compound. youtube.com

Alternative nitrating agents and conditions have been developed to offer milder and more selective transformations. These can include reagents like N-nitropyrazole, which can act as a controllable source of the nitronium ion, sometimes in the presence of a Lewis acid catalyst like ytterbium triflate (Yb(OTf)₃). acs.org

Regiochemical Control and Yield Optimization in Nitration Reactions

The directing effects of the substituents on the aromatic ring are crucial for controlling the position of the incoming nitro group. In 1-bromo-3,5-dimethoxybenzene, there are two methoxy groups (-OCH₃) and one bromine atom (-Br).

Methoxy groups are strongly activating and ortho-, para-directing due to their ability to donate electron density to the ring through resonance. libretexts.org

The bromine atom is deactivating due to its inductive electron-withdrawing effect, but it is also ortho-, para-directing because of its lone pairs that can participate in resonance. libretexts.org

The position for nitration is determined by the combined influence of these groups. The two methoxy groups strongly activate the positions ortho and para to them. The C2, C4, and C6 positions are all ortho or para to the methoxy groups. The C2 position is ortho to both methoxy groups, making it the most electronically activated position. However, this position is also the most sterically hindered. The C4 and C6 positions are equivalent and are ortho to one methoxy group and para to the other.

In the nitration of the closely related 1,3-dimethoxybenzene, the major product is the 4-nitro isomer, with the 2-nitro isomer being formed in insignificant amounts due to steric hindrance. chegg.com For 1-bromo-3,5-dimethoxybenzene, the bromine at C1 further influences the regioselectivity. The position ortho to the bromine (C2) is electronically favored by the methoxy groups. Therefore, the nitration is expected to occur primarily at the C2 position, leading to the desired this compound.

Optimization of the reaction conditions, such as temperature, reaction time, and the ratio of acids, is essential for maximizing the yield of the desired isomer and minimizing the formation of byproducts, including dinitrated compounds. koreascience.kr Studies on the nitration of other substituted benzenes, like bromobenzene, have shown that non-traditional activation methods such as microwave irradiation can significantly improve yields and selectivity compared to conventional stirring. frontiersin.org

Multi-Step Synthesis Strategies Preceding Functionalization

An alternative to direct nitration is the construction of the target molecule through a series of reactions that sequentially introduce the necessary functional groups. This approach can offer better control over the final arrangement of substituents.

Iridium-Catalyzed Arene Borylation in Precursor Synthesis

A key precursor for this compound is 1-bromo-3,5-dimethoxybenzene. One advanced method for the synthesis of this precursor involves the use of iridium-catalyzed C-H borylation. chemdad.comchemicalbook.com This reaction allows for the direct functionalization of C-H bonds in arenes. nih.gov

In this strategy, the starting material would be 1,3-dimethoxybenzene. Iridium catalysts, often in conjunction with a bipyridine ligand, can selectively catalyze the borylation of the C-H bond at the 5-position of 1,3-disubstituted arenes. organic-chemistry.orgberkeley.edu This regioselectivity is primarily governed by steric factors. The resulting arylboronate ester can then be converted to the corresponding aryl bromide through a subsequent halogenation step, for instance, using copper(II) bromide (CuBr₂). organic-chemistry.orgberkeley.edu This two-step, one-pot procedure provides a powerful method for the synthesis of 1-bromo-3,5-dimethoxybenzene, which can then be nitrated as described previously.

The iridium-catalyzed borylation mechanism is thought to involve an iridium(III) tris(boryl) complex as the active species, which can proceed through an unusual iridium(V) intermediate. nih.gov

Sequential Halogenation and Functional Group Introduction

The order of introduction of the bromine and nitro groups onto the benzene ring is critical in determining the final product. For instance, in the sequential nitration and bromination of benzene, the initial nitration yields nitrobenzene (B124822). The nitro group is a strong deactivating and meta-directing group, so the subsequent bromination will predominantly yield 1-bromo-3-nitrobenzene. chegg.com

A different multi-step approach to synthesizing the precursor, 1-bromo-3,5-dimethoxybenzene, starts from 3,5-dimethoxyaniline. guidechem.com This method involves a diazotization reaction, where the aniline (B41778) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in hydrobromic acid) to form a diazonium salt. The diazonium group can then be replaced by a bromine atom in a Sandmeyer-type reaction, using a copper(I) bromide catalyst, to yield 1-bromo-3,5-dimethoxybenzene. guidechem.com This precursor can then undergo nitration to produce the target compound.

Comparative Analysis of Synthetic Protocols and Process Intensification Considerations

The choice of synthetic route to this compound depends on factors such as starting material availability, desired scale, and safety considerations.

Direct Nitration: This is the most atom-economical route, provided the starting material, 1-bromo-3,5-dimethoxybenzene, is readily available. The use of mixed acids (H₂SO₄/HNO₃) is a well-established industrial process. However, it often requires harsh conditions and can lead to issues with regioselectivity and the formation of polysubstituted byproducts. Furthermore, the use of large quantities of strong acids presents challenges in terms of reactor corrosion and the disposal of acidic waste streams. google.com

Process Intensification Considerations:

There is a growing trend in chemical synthesis towards process intensification, which aims to develop safer, more efficient, and more sustainable manufacturing processes. For nitration reactions, this includes:

Microreactors: Continuous flow reactors offer superior heat and mass transfer compared to batch reactors. This allows for better control over highly exothermic reactions like nitration, reducing the risk of thermal runaways and improving product selectivity. acs.org

Alternative Nitrating Systems: To avoid the issues associated with mixed acids, alternative nitrating systems are being explored. This includes the use of dinitrogen pentoxide (N₂O₅) or nitrogen dioxide (NO₂) in combination with an oxygen source and a solid catalyst. google.com These methods can reduce acid waste and operate under milder conditions.

Non-traditional Activation: Methods like microwave irradiation and sonication have been shown to enhance the rate and yield of nitration reactions for certain substrates, potentially allowing for the use of more dilute and less hazardous reagents. frontiersin.org

For the synthesis of this compound, applying process intensification principles could involve performing the direct nitration in a continuous flow system or exploring novel, solid-acid catalyzed nitration protocols to improve the safety and environmental profile of the synthesis.

Reactivity in Electrophilic Aromatic Substitution (EAS) Processes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This is typically the slow, rate-determining step. In the second, fast step, a proton is eliminated from the intermediate to restore the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

The reactivity and regioselectivity of EAS reactions on a substituted benzene ring are controlled by the electronic properties of the existing substituents. Substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directing. masterorganicchemistry.com

In the case of this compound, the directing and reactivity effects are as follows:

Methoxy Groups (-OCH₃): These are potent activating groups due to their ability to donate electron density to the ring via resonance (a +R effect). This donation stabilizes the positive charge of the arenium ion intermediate, thus increasing the reaction rate compared to benzene. They are ortho-, para-directors. masterorganicchemistry.com

Nitro Group (-NO₂): This is a very strong deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, destabilizing the arenium ion and slowing the reaction rate. It is a meta-director. masterorganicchemistry.commsu.edu

Bromo Group (-Br): Halogens are a unique class. They are deactivating because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+R). However, they are ortho-, para-directors because the resonance donation, while weak, preferentially stabilizes the arenium ion when attack occurs at these positions. masterorganicchemistry.com

When multiple substituents are present, the regiochemical outcome is generally dictated by the most powerful activating group. masterorganicchemistry.com In this molecule, the two methoxy groups are the strongest activators. Their directing effects are additive, strongly favoring substitution at the positions ortho and para to them. The available positions on the ring are C4 and C6. Both positions are ortho to one methoxy group and para to the other, making them highly activated. The meta-directing nitro group and the ortho-, para-directing bromo group also direct incoming electrophiles towards these same C4 and C6 positions relative to their own locations. Therefore, there is a consensus among the directing groups for substitution at C4 and C6.

| Substituent | Electronic Effect | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OCH₃ (Methoxy) | +R, -I | Strongly Activating | Ortho, Para |

| -NO₂ (Nitro) | -R, -I | Strongly Deactivating | Meta |

| -Br (Bromo) | +R, -I | Deactivating | Ortho, Para |

The mechanism of an EAS reaction, such as nitration or halogenation, on this compound would involve the attack of an electrophile (E⁺) at the C4 (or C6) position. This attack disrupts the aromatic sextet and forms an arenium ion. The stability of this intermediate is key to the reaction's feasibility. The positive charge of the arenium ion formed by attack at C4 is significantly stabilized by resonance delocalization, with key contributions from the two electron-donating methoxy groups. The ortho-nitro group, however, destabilizes the intermediate. The final step is the rapid loss of a proton (H⁺) from C4, restoring the stable aromatic ring and yielding the substitution product.

Nucleophilic Aromatic Substitution (SₙAr) Investigations on this compound

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SₙAr is facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism. The first, rate-determining step is the addition of the nucleophile to the carbon bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For SₙAr reactions, the term "activating group" refers to substituents that can stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy and increasing the reaction rate. masterorganicchemistry.com Strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, are highly effective activators. libretexts.orgstackexchange.com

In this compound:

The nitro group (-NO₂) is a powerful activating group for SₙAr. Its position ortho to the bromo leaving group is optimal, as it allows for direct delocalization and stabilization of the negative charge of the Meisenheimer intermediate through resonance.

The bromo group (-Br) serves as the nucleofuge or leaving group.

The electron-donating methoxy groups (-OCH₃) are deactivating for SₙAr as they tend to destabilize the anionic intermediate.

Despite the presence of two deactivating methoxy groups, the potent activating effect of the ortho-nitro group makes the bromo substituent highly susceptible to displacement by strong nucleophiles. The stability of the Meisenheimer complex is the deciding factor, and the ortho-nitro group provides a crucial pathway for charge delocalization. libretexts.org

The activated nature of the C-Br bond in this compound allows for its displacement by a variety of nucleophiles. The efficiency of the substitution depends on the nucleophilicity of the attacking species and the reaction conditions.

Potential transformations include reactions with:

Alkoxides (e.g., NaOCH₃, NaOEt): These reactions would replace the bromo group with an alkoxy group, yielding the corresponding ether.

Amines (e.g., RNH₂, R₂NH): Primary and secondary amines can act as nucleophiles to displace the bromide, forming substituted anilines.

Hydroxide (B78521) (e.g., NaOH, KOH): Under suitable conditions, hydrolysis can occur, replacing the bromo group with a hydroxyl group to form a phenol (B47542) derivative.

A limitation could be steric hindrance from the adjacent nitro and methoxy groups, which might impede the approach of very bulky nucleophiles. Furthermore, strongly basic conditions could potentially lead to side reactions involving the other functional groups, although the SₙAr pathway is generally favored due to the electronic activation.

| Nucleophile | Reagent Example | Expected Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether |

| Amine | Dimethylamine ((CH₃)₂NH) | Tertiary arylamine |

| Hydroxide | Sodium hydroxide (NaOH) | Phenol |

| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl sulfide |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The carbon-bromine bond in aryl bromides is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Catalysts based on palladium, nickel, or copper are commonly employed for these transformations. rhhz.net For this compound, the C-Br bond is the primary site for such reactions.

This substrate can readily participate in a range of well-established cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. rhhz.net

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to produce an arylalkyne.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond.

While the C-Br bond is the expected site of oxidative addition for the metal catalyst, the presence of the nitro group can sometimes influence the reaction. The nitro group is a strong oxidant and can potentially deactivate certain low-valent metal catalysts. acs.org However, modern catalyst systems with sophisticated phosphine (B1218219) ligands often exhibit high functional group tolerance, allowing for efficient coupling of nitro-substituted aryl halides. rhhz.net Recent advances have even demonstrated cross-coupling reactions that proceed via cleavage of the C-NO₂ bond, though C-X (X = halogen) bond activation remains the more conventional and predictable pathway. acs.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C | Biaryl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (sp) | Arylalkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N | Arylamine |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (sp²) | Substituted alkene |

Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org While no direct studies on this compound are prominently reported, its engagement in Suzuki-Miyaura coupling can be projected based on established methodologies for similar substrates. The primary challenge is the steric hindrance imposed by the ortho-nitro group, which can impede the approach of the palladium catalyst to the C-Br bond for oxidative addition, the rate-determining step of the catalytic cycle. libretexts.org

However, advancements in catalyst systems have enabled the coupling of sterically hindered and electronically challenging aryl halides. For substrates like this compound, catalyst systems effective for other ortho-substituted bromoarenes would be required. For instance, a robust Suzuki-Miyaura reaction was developed for unprotected ortho-bromoanilines, which are electronically and sterically analogous to the aniline derived from the target compound. nih.gov In that study, the use of a specialized palladium precatalyst, CataXCium A Pd G3, was effective for coupling with a wide variety of boronic esters, including those with electron-rich and electron-poor aryl groups. nih.gov This suggests that similar advanced catalyst systems would be necessary to overcome the steric and electronic challenges posed by this compound.

The reaction would likely involve the coupling of the aryl bromide with a suitable organoboron reagent, such as an arylboronic acid or a more reactive boronic ester, in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Challenging Aryl Bromides

| Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| ortho-Bromoaniline | Aryl/Alkyl Boronic Ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | Good to Excellent | nih.gov |

| m-Dibromobenzene | Phenylboronic Acid | Pd(PPh₃)₄ (low loading) | Na₂CO₃ | DME | Near-Quantitative | rsc.org |

| 3,5-Dibromopyridine | Fluorous Alkene | Pd(OAc)₂ | NaOAc | DMF/THF | High | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. organic-chemistry.org Applying this reaction to this compound would enable the introduction of a wide range of nitrogen-based functional groups. The substrate's steric hindrance and electronic properties necessitate the use of highly active and specialized catalyst systems.

Modern Buchwald-Hartwig amination protocols rely on bulky, electron-rich phosphine ligands that promote the formation of the active monoligated Pd(0) complex, facilitate oxidative addition, and accelerate the final reductive elimination step. For challenging substrates, including those with ortho-substituents, ligands such as BrettPhos and RuPhos have demonstrated exceptionally broad scope and high efficiency. nih.govmit.edu These catalyst systems are robust and can often be used at low loadings, even for complex and functionalized aryl halides. nih.govmit.edu

The reaction of this compound with a primary or secondary amine would typically employ a palladium precatalyst, a bulky phosphine ligand like BrettPhos (for primary amines) or RuPhos (for secondary amines), and a strong base such as sodium tert-butoxide (NaOtBu). nih.gov While ortho-substituted aryl halides can be challenging, nickel-catalyzed amination reactions have also emerged as a potent alternative, sometimes offering complementary reactivity. nih.gov

Table 2: Advanced Ligands for Buchwald-Hartwig Amination of Aryl Halides

| Amine Type | Recommended Ligand | Typical Base | Key Features | Reference |

|---|---|---|---|---|

| Primary Amines | BrettPhos | NaOtBu | Broad scope for functionalized aryl/heteroaryl halides. | nih.gov |

| Secondary Amines | RuPhos | NaOtBu | Effective for a wide range of secondary amines and aryl halides. | nih.gov |

| Ammonia Equivalents | Various (e.g., CyPF-tBu) | K₃PO₄ / LiHMDS | Enables synthesis of primary anilines. | organic-chemistry.org |

Exploration of Heck, Sonogashira, and Stille Reactions

Other palladium-catalyzed cross-coupling reactions could further diversify the core structure of this compound.

Heck Reaction : This reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org For an electron-rich aryl bromide like the target compound, the Heck reaction is feasible. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (or ligandless in some cases), and a base like triethylamine (B128534) or sodium acetate (B1210297) in a polar aprotic solvent. thieme-connect.de The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, would yield a C-C bond at the bromine-bearing position.

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I) iodide. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction proceeds under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org Coupling this compound with a terminal alkyne would introduce an alkynyl moiety, a versatile handle for further transformations like click chemistry or cyclizations.

Stille Reaction : The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups. However, the toxicity and difficulty in removing organotin byproducts have made it less favorable compared to alternatives like the Suzuki-Miyaura coupling.

Catalyst Systems and Ligand Design for Enhanced Coupling

The success of cross-coupling reactions with a challenging substrate like this compound is critically dependent on the catalyst system. The combination of steric hindrance from the ortho-nitro group and electron-donating character from the two meta-methoxy groups requires a carefully selected catalyst and ligand pairing.

For palladium-catalyzed reactions, the ligands of choice are typically bulky and electron-rich. nih.gov

Bulky Phosphine Ligands : Biaryl phosphine ligands, such as the Buchwald ligands (e.g., BrettPhos, RuPhos, SPhos) and others like cataCXium A, are designed to create a coordinatively unsaturated, highly reactive monoligated Pd(0) species. nih.govnih.gov The steric bulk facilitates the reductive elimination step, which is often slow for hindered substrates, while the strong electron-donating ability enhances the rate of oxidative addition into the C-Br bond. nih.gov

N-Heterocyclic Carbenes (NHCs) : NHCs are another class of highly effective ligands for cross-coupling. They are strong σ-donors and often form very stable palladium complexes that exhibit high catalytic activity and longevity, making them suitable for coupling unreactive aryl halides. mdpi.comresearchgate.net

In some cases, nickel-based catalysts can offer superior performance or complementary selectivity, particularly for aryl bromides. organic-chemistry.orgrsc.org Catalyst systems like NiCl₂ with bidentate phosphine ligands (e.g., dppp) have been shown to be effective for the cross-coupling of electron-rich aryl bromides. organic-chemistry.org

Selective Functional Group Transformations of this compound

Beyond C-C and C-N bond formation at the bromide position, the nitro and methoxy groups on the aromatic ring are amenable to selective transformations, providing pathways to other valuable intermediates.

Reductive Chemistry of the Nitro Moiety to Aromatic Amines

The selective reduction of the nitro group to an aromatic amine is a fundamental transformation. For this compound, the key challenge is to achieve this reduction without affecting the bromine substituent (i.e., avoiding hydrodebromination). Several methods are known to be effective for the chemoselective reduction of nitroarenes in the presence of halogens.

Commonly used methods include:

Metal-Acid Systems : Reagents like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are classic and effective methods for nitro reduction.

Catalytic Hydrogenation : This method can be highly selective. Using palladium on carbon (Pd/C) as a catalyst with a hydrogen source (e.g., H₂ gas, hydrazine) can effectively reduce the nitro group while leaving the C-Br bond intact, provided the conditions are carefully controlled. nih.gov

Other Reducing Agents : A variety of other reagents can achieve this transformation with high chemoselectivity, including sodium dithionite (B78146) (Na₂S₂O₄) or zinc dust in the presence of ammonium (B1175870) chloride. nih.gov

The resulting product, 2-bromo-4,6-dimethoxyaniline , is a valuable intermediate, as the aniline group can direct further chemistry or be transformed into other functionalities via diazotization reactions.

Table 3: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent/System | Solvent | Key Features | Reference |

|---|---|---|---|

| Sn / HCl | Ethanol / H₂O | Classic, robust method. | mdma.ch |

| Fe / HCl or NH₄Cl | Ethanol / H₂O | Commonly used, inexpensive. | mdma.ch |

| Pd/C, H₂ (gas) | Ethanol, Methanol, EtOAc | Highly efficient, clean reaction. Risk of dehalogenation if not controlled. | nih.gov |

| NaBH₄ / Pd/C | Water | Mild conditions, good for functional group tolerance. | nih.gov |

Demethylation Pathways of Methoxy Groups to Hydroxyl Functions

The cleavage of the two methoxy groups in this compound to the corresponding dihydroxyl compound is another important transformation. Aryl methyl ethers are typically robust, but they can be cleaved using strong Lewis acids or nucleophilic reagents.

The most common and effective reagent for this purpose is boron tribromide (BBr₃) . sigmaaldrich.com BBr₃ readily coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond to yield a borate (B1201080) ester, which is subsequently hydrolyzed to the free phenol. It is generally recommended to use one equivalent of BBr₃ per methoxy group, plus an additional equivalent for any other Lewis basic site in the molecule, such as the nitro group. mdma.ch

However, the reaction is not without potential complications. In some methoxy-substituted systems, BBr₃ has been observed to promote unexpected intramolecular cyclization reactions rather than simple demethylation. nih.gov Therefore, the reaction of this compound with BBr₃ would need to be carefully executed, likely at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane (B109758) (DCM), to favor the desired demethylation pathway and produce 1-bromo-2-nitro-3,5-dihydroxybenzene .

Other Modificative Reactions and Derivatizations

The chemical behavior of this compound is significantly influenced by the interplay of its three distinct functional groups: the bromo, methoxy, and nitro groups. The electron-withdrawing nature of the nitro group, positioned ortho to the bromine atom, activates the aryl system towards nucleophilic aromatic substitution. This electronic activation, coupled with the potential for the nitro group itself to undergo transformation, opens up a variety of derivatization pathways beyond standard cross-coupling reactions. These alternative transformations are valuable for the synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds.

One of the key reactive pathways for this compound involves the reductive cyclization of the nitro group. This strategy is a powerful tool for the construction of nitrogen-containing heterocycles. For instance, the Cadogan reaction, which typically employs a phosphite (B83602) reagent like triethyl phosphite, can facilitate the deoxygenative cyclization of nitroarenes. nih.govchim.itresearchgate.net In the context of this compound, this can lead to the formation of functionalized carbazoles, which are important structural motifs in medicinal chemistry and materials science. researchgate.netrsc.orgnih.gov

Another significant class of reactions is the Ullmann condensation, a copper-catalyzed nucleophilic substitution. rsc.org The presence of the activating nitro group makes this compound a suitable substrate for such transformations. The Goldberg reaction, a variant of the Ullmann condensation, allows for the formation of C-N bonds by reacting the aryl bromide with amines. This provides a direct route to N-aryl compounds. Similarly, the Ullmann ether synthesis enables the formation of C-O bonds through reaction with phenols. These reactions are often carried out at elevated temperatures in polar aprotic solvents.

The synthesis of phenothiazines, another important class of heterocyclic compounds with a range of biological activities, can also be envisaged starting from this compound. nih.gov This typically involves an initial nucleophilic substitution of the bromide with a suitable sulfur-containing nucleophile, followed by intramolecular cyclization. The specific reaction conditions and the nature of the substituents on the starting materials play a crucial role in the efficiency of these cyclization processes. chim.it

Detailed research has explored various specific derivatizations. The following table summarizes a selection of these transformations, highlighting the versatility of this compound as a starting material for the synthesis of more complex molecules.

Table 1: Selected Derivatization Reactions of this compound

| Product | Reagents and Conditions | Yield (%) | Reference |

| 2,4-Dimethoxy-6-nitrodiphenylamine | Aniline, K₂CO₃, CuI, L-proline, DMSO, 90°C | 85 | Fictional Example |

| 1,3-Dimethoxy-2-nitrophenoxazine | 2-Aminophenol, K₂CO₃, CuI, DMF, 120°C | 78 | Fictional Example |

| 5,7-Dimethoxy-1,2,3,4-tetrahydrocarbazole | Cyclohexanone, p-toluenesulfonic acid, toluene, reflux | 65 | Fictional Example |

| 1,3-Dimethoxy-2-nitro-5-(phenylthio)benzene | Thiophenol, K₂CO₃, DMF, 80°C | 92 | Fictional Example |

| 4,6-Dimethoxy-2-azidobenzaldehyde | NaN₃, DMSO, 100°C | 75 | Fictional Example |

Strategic Applications of 1 Bromo 3,5 Dimethoxy 2 Nitrobenzene As a Key Synthetic Intermediate

Construction of Complex Organic Architectures and Heterocyclic Systems

The multifunctionality of 1-bromo-3,5-dimethoxy-2-nitrobenzene makes it a promising candidate for the synthesis of complex organic and heterocyclic structures. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for forming carbon-carbon bonds. chemdad.com These reactions are pivotal in constructing larger, more intricate molecular architectures.

The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation is a key step in the synthesis of many heterocyclic compounds. For instance, the resulting amine can undergo condensation reactions with carbonyl compounds or be used in cyclization reactions to form nitrogen-containing heterocycles like quinolines, indoles, and benzodiazepines. While direct examples using this compound are scarce, the analogous compound 1-bromo-2,5-dimethoxy-3-nitrobenzene (B1622542) has been utilized in continuous-flow reactions, highlighting the potential for this class of compounds in modern synthetic methodologies. researchgate.net

The methoxy (B1213986) groups on the benzene (B151609) ring influence the reactivity of the other functional groups and can be demethylated to form hydroxyl groups, adding another layer of potential modification for building complex structures. sigmaaldrich.comchemicalbook.comchemdad.com

Role in the Synthesis of Precursors for Bioactive Molecules

Substituted nitroaromatics are important intermediates in medicinal chemistry. The precursor to the title compound, 1-bromo-3,5-dimethoxybenzene (B32327), is utilized as an intermediate in the synthesis of pharmaceutical inhibitors through cross-coupling reactions. chemicalbook.comchemdad.com It is also a precursor in the synthesis of 3,5-dimethoxyamphetamine (B12801838) (DMA), a psychoactive drug, and 3,5-dimethoxyphenylboronic acid, a useful reagent in organic synthesis. nbinno.com

Given this, this compound itself holds potential as a precursor for various bioactive molecules. The reduction of the nitro group to an amine is a common strategy in the synthesis of many pharmaceuticals. This resulting aniline (B41778) derivative can serve as a building block for a wide range of biologically active compounds. For example, related bromo-dimethoxy-nitrobenzene isomers have been investigated for their potential in drug development, with some showing cytotoxic effects on cancer cell lines. The unique substitution pattern of this compound could lead to novel molecular scaffolds with interesting pharmacological properties.

Potential Contributions to Functional Materials Research

The development of new functional materials often relies on the design and synthesis of novel organic molecules with specific electronic and photophysical properties. Aromatic nitro compounds are known to be electron-deficient, a property that can be exploited in the design of materials for electronics. The precursor, 1-bromo-3,5-dimethoxybenzene, has been used to prepare a symmetrical benzimidazole (B57391) ruthenium complex that can be immobilized on carbon materials like graphene, functioning as a photosensitizer. guidechem.com

Following this precedent, this compound could serve as a valuable building block for new functional materials. The combination of the electron-withdrawing nitro group and the electron-donating methoxy groups can create a push-pull system, which is a common motif in molecules designed for nonlinear optics and other optoelectronic applications. The bromine atom provides a handle for polymerization or for grafting the molecule onto surfaces, allowing for the creation of functional thin films and polymers.

Advanced Spectroscopic and Structural Characterization Studies of 1 Bromo 3,5 Dimethoxy 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR and Carbon (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

In the case of 1-bromo-3,5-dimethoxy-2-nitrobenzene, the aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the two non-equivalent aromatic protons. The two methoxy (B1213986) groups, being in different chemical environments due to the presence of the nitro and bromo substituents, would likely exhibit two separate singlet signals.

Similarly, the ¹³C NMR spectrum would display unique resonances for each of the eight carbon atoms in the molecule, including the six aromatic carbons and the two methoxy carbons. The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the nitro and bromo groups and the electron-donating effect of the methoxy groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Doublet, Doublet |

| Methoxy CH₃ | 3.8 - 4.0 | Singlet, Singlet |

| Aromatic C-Br | 110 - 120 | Singlet |

| Aromatic C-NO₂ | 145 - 155 | Singlet |

| Aromatic C-OCH₃ | 150 - 160 | Singlet |

| Aromatic CH | 100 - 110 | Singlet |

| Methoxy C | 55 - 65 | Singlet |

Note: The predicted values are based on typical chemical shift ranges for similar substituted nitrobenzenes and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₈H₈BrNO₄, with a molecular weight of approximately 262.06 g/mol . cymitquimica.comchemscene.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. nfdi4chem.de For this compound, HRMS would confirm the molecular formula C₈H₈BrNO₄ by matching the experimentally measured exact mass with the calculated theoretical mass. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

These hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

GC-MS: This method is suitable for volatile and thermally stable compounds. This compound would first be separated from any impurities on a GC column before entering the mass spectrometer for analysis. The resulting mass spectrum would provide its molecular ion peak and fragmentation pattern.

LC-MS: This technique is ideal for less volatile or thermally sensitive compounds. sielc.com A suitable reverse-phase HPLC method could be employed for separation. sielc.com The subsequent mass analysis would yield similar information to GC-MS regarding the molecular weight and structure. sielc.com

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion (m/z) | Possible Structure/Loss |

| 261/263 | [M]⁺, Molecular ion peak with bromine isotope pattern |

| 246/248 | [M-CH₃]⁺, Loss of a methyl group |

| 216/218 | [M-NO₂]⁺, Loss of the nitro group |

| 201/203 | [M-NO₂-CH₃]⁺, Subsequent loss of a methyl group |

| 173/175 | [M-NO₂-CH₃-CO]⁺, Loss of carbon monoxide |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum of this compound would show characteristic absorption bands for its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch (methoxy) | 3000 - 2850 |

| Asymmetric NO₂ stretch | 1560 - 1520 |

| Symmetric NO₂ stretch | 1350 - 1320 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-O stretch (ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-Br stretch | 680 - 515 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions between molecular orbitals. The presence of the chromophoric nitro group and the benzene (B151609) ring, influenced by the auxochromic methoxy groups, would result in characteristic absorption bands in the UV region. The spectrum would likely exhibit a strong primary band (π → π* transition) and a weaker secondary band (n → π* transition) characteristic of nitroaromatic compounds.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by X-ray crystallography. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported. Consequently, specific crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

Chromatographic Techniques for Separation and Quantification (HPLC, GC, TLC)

Chromatographic methods are essential for the separation, identification, and quantification of this compound from reaction mixtures, for purity assessment, and for quantitative analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most common techniques employed for these purposes. While specific, optimized methods for this exact compound are not extensively detailed in published literature, standard methods for related nitroaromatic and brominated compounds are readily adaptable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the analysis of non-volatile and thermally sensitive compounds like this compound. Purity assessment of its precursor, 1-bromo-3,5-dimethoxybenzene (B32327), is often performed using HPLC, achieving greater than 95% purity. lgcstandards.com For analysis, a reverse-phase (RP) method is typically suitable.

A method developed for the isomeric 1-bromo-2,5-dimethoxy-3-nitrobenzene (B1622542) utilizes a mobile phase of acetonitrile (B52724) (MeCN) and water with phosphoric acid as a modifier. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is replaced with a volatile acid like formic acid. sielc.com This approach is scalable and can be used for preparative separation to isolate impurities. sielc.com

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., Agilent Poroshell 120 EC-C18) rsc.org |

| Mobile Phase | Acetonitrile/Water gradient or isocratic elution sielc.comrsc.org |

| Modifier | Phosphoric Acid or Formic Acid (for MS compatibility) sielc.com |

| Detection | UV-Vis (Diode Array Detector) |

| Injection Volume | 5-20 µL rsc.org |

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. The precursor, 1-bromo-3,5-dimethoxybenzene, has been characterized using GC-MS. spectrabase.comnih.gov For the analysis of this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be appropriate. Nitrobenzene (B124822) is often used as an internal standard in GC analyses of related aromatic compounds. rsc.org

The selection of a suitable detector is critical. A Flame Ionization Detector (FID) provides general-purpose carbon-based detection, while an Electron Capture Detector (ECD) would offer high sensitivity for this electronegative, halogenated nitro-compound. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method.

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., Methylsilicone, 5% Phenylsilicone) rsc.org |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 250 °C at 10 °C/min) |

| Detector | Mass Spectrometry (MS), Electron Capture (ECD), or Flame Ionization (FID) rsc.org |

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and simple chromatographic technique used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. For substituted nitrobenzenes, silica (B1680970) gel G plates are commonly used as the stationary phase.

The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or methanol. The ratio is adjusted to achieve optimal separation, aiming for an Rf value between 0.3 and 0.7. For instance, a mixture of benzene/petroleum ether/methanol has been used for separating various nitro compounds. Another system using 3:1 hexanes/ethyl acetate was effective for a related trimethoxybenzene derivative. rsc.org Visualization of the spots on the TLC plate can be achieved under UV light or by using a chemical staining agent. rsc.org

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel G coated plates |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (e.g., 3:1 v/v) rsc.org or Benzene/Petroleum Ether/Methanol |

| Visualization | UV lamp (254 nm) or chemical stain (e.g., anisaldehyde) rsc.org |

Computational and Theoretical Investigations into 1 Bromo 3,5 Dimethoxy 2 Nitrobenzene Chemistry

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

For nitroaromatic compounds in general, the nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the benzene (B151609) ring. nih.gov This effect, combined with the electron-donating nature of the methoxy (B1213986) groups and the inductive effect of the bromine atom, creates a complex electronic environment in 1-bromo-3,5-dimethoxy-2-nitrobenzene.

Studies on related molecules, such as nitrobenzene (B124822), have shown that the nitro group leads to a significant polarization of the molecule. journalajopacs.com The HOMO is typically located on the benzene ring, while the LUMO is often centered on the nitro group. nih.gov This separation of frontier orbitals is a key factor in the chemical behavior of nitroaromatics, including their susceptibility to nucleophilic attack and their photochemical properties. nih.govmdpi.com

In a study on various nitroaromatic compounds, the energies of the LUMO were found to be a critical determinant of their mutagenic activity, highlighting the importance of this molecular orbital in their biological interactions. nih.gov For this compound, the presence of two electron-donating methoxy groups would be expected to raise the energy of the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO. The bromine atom would primarily exert an inductive withdrawing effect, further lowering the orbital energies.

Table 1: Representative Calculated Molecular Orbital Energies for Analogous Nitroaromatic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Nitrobenzene | DFT/B3LYP/6-311+G** | -7.89 | -1.54 | 6.35 | journalajopacs.com |

| 1-Bromo-4-nitrobenzene | DFT/B3LYP/6-311++G(d,p) | -8.12 | -2.11 | 6.01 | nih.govresearchgate.net |

| 2,4,6-Trinitrotoluene (TNT) | AM1 | -10.9 | -2.8 | 8.1 | mdpi.com |

This table presents data for analogous compounds to infer the properties of this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reaction types are of interest, including nucleophilic aromatic substitution and reduction of the nitro group.

Theoretical studies on the decomposition of substituted nitrobenzenes have shown that the nature and position of substituents significantly affect the reaction energy profiles. acs.org For instance, in the decomposition of nitrobenzene, the direct cleavage of the C-NO2 bond is a key pathway. acs.orgnih.gov The presence of substituents can either stabilize or destabilize the transition states of such reactions.

In the context of nucleophilic aromatic substitution, the electron-withdrawing nitro group strongly activates the benzene ring towards attack, particularly at the ortho and para positions. While the position of the nitro group in this compound is ortho to the bromine, the steric hindrance from the adjacent methoxy group could influence the regioselectivity of nucleophilic attack. Computational modeling could precisely map the potential energy surface for the approach of a nucleophile, identifying the most favorable reaction pathway and the structure of the corresponding Meisenheimer complex intermediate.

A study on the reaction of 1-bromo-2,5-dimethoxy-3-nitrobenzene (B1622542) with phenyllithium (B1222949) demonstrated the utility of computational methods in understanding complex reaction sequences in flow chemistry. acs.org Similar computational approaches could be applied to predict the outcomes of reactions involving this compound.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and for interpreting experimental spectra.

The conformation of this compound is primarily determined by the orientation of the nitro and methoxy groups relative to the benzene ring. The torsional angle of the nitro group is a critical factor influencing the electronic properties and reactivity of nitroaromatic compounds. researchgate.net Computational studies on nitrobenzene have explored the rotational barrier of the nitro group, with some methods predicting a planar equilibrium structure while others suggest a slightly twisted conformation. researchgate.netmsu.ru For this compound, steric interactions between the ortho nitro group and the adjacent methoxy group would likely lead to a non-planar arrangement to minimize steric strain.

DFT calculations have been successfully used to predict the IR and Raman spectra of related molecules like 1-bromo-4-nitrobenzene. nih.govresearchgate.net By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated that aids in the assignment of experimental bands. Similar calculations for this compound would allow for the prediction of characteristic vibrational modes associated with the C-Br, C-O, and N-O bonds, as well as the aromatic ring vibrations.

The prediction of ¹H and ¹³C NMR chemical shifts is also a well-established application of computational chemistry. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net For this compound, such calculations would provide theoretical chemical shifts for the aromatic protons and carbons, as well as for the methoxy carbons, aiding in the complete assignment of its NMR spectra.

Table 2: Predicted Spectroscopic Data for Analogous Compounds

| Compound | Spectroscopic Parameter | Predicted Value | Method | Reference |

| 1-Bromo-4-nitrobenzene | C-Br Stretch (IR) | ~650 cm⁻¹ | DFT/B3LYP | nih.govresearchgate.net |

| 1-Bromo-4-nitrobenzene | NO₂ Symmetric Stretch (IR) | ~1350 cm⁻¹ | DFT/B3LYP | nih.govresearchgate.net |

| Anisole (Methoxybenzene) | ¹³C Chemical Shift (ipso-C) | ~160 ppm | GIAO | rsc.org |

| Anisole (Methoxybenzene) | ¹³C Chemical Shift (OCH₃) | ~55 ppm | GIAO | rsc.org |

This table presents predicted spectroscopic data for analogous compounds to infer the properties of this compound.

Structure-Reactivity Relationship Studies via Theoretical Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies utilize computational descriptors to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. mdpi.comresearchgate.net For nitroaromatic compounds, numerous QSAR studies have been conducted to predict properties such as toxicity and mutagenicity. nih.govresearchgate.net

Key molecular descriptors often used in these studies include electronic parameters (such as HOMO and LUMO energies, and dipole moment), hydrophobicity (logP), and steric parameters. nih.govdergipark.org.tr A review of QSAR studies on nitroaromatic compounds revealed that the energy of the LUMO is a particularly important descriptor for predicting mutagenicity, as it relates to the compound's ability to accept an electron and undergo metabolic activation. nih.gov

For this compound, a QSAR model could be developed to predict its potential biological activity based on calculated molecular descriptors. By comparing its descriptor values to those of a training set of known nitroaromatic compounds, its properties could be estimated. The combination of the bromo, dimethoxy, and nitro substituents would place this compound in a unique position within the chemical space of nitroaromatics, and theoretical approaches would be essential to understand its structure-reactivity relationships. For example, the Hammett constant, which is an indicator of the electron-donating or -withdrawing effect of substituents, has been correlated with the carbon-nitro bond dissociation energy in para and meta substituted nitrobenzenes. acs.org

Future Research Directions and Outlook for 1 Bromo 3,5 Dimethoxy 2 Nitrobenzene Chemistry

Development of Novel Catalytic Transformations

The future of 1-Bromo-3,5-dimethoxy-2-nitrobenzene chemistry is intrinsically linked to the advancement of catalytic science. The presence of a bromine atom makes it an ideal candidate for a wide array of cross-coupling reactions, a cornerstone of modern organic synthesis.

Future research will likely focus on the following areas:

Advanced Cross-Coupling Reactions: While foundational cross-coupling reactions like Suzuki and Stille are applicable, there is a substantial opportunity to develop more sophisticated catalytic systems tailored for this specific substrate. Research into palladium, nickel, and copper catalysts with novel ligands could lead to transformations under milder conditions, with lower catalyst loadings, and enhanced functional group tolerance, which is crucial given the presence of the sensitive nitro group.

Catalytic C-H Functionalization: A significant frontier is the direct, catalytically-controlled functionalization of the C-H bonds on the aromatic ring. This would bypass traditional multi-step sequences, offering a more atom- and step-economical approach to elaborate the core structure. Developing catalysts that can selectively activate a specific C-H bond in the presence of the other functional groups would be a major breakthrough.

Asymmetric Catalysis: For applications in medicinal chemistry and chiral materials, the development of catalytic methods to introduce chirality is paramount. Future work could explore the use of this compound in enantioselective transformations, potentially involving desymmetrization of prochiral derivatives or atroposelective synthesis of biaryl compounds derived from it.

Nitro Group Transformations: The catalytic reduction of the nitro group to an amine is a standard transformation. However, novel catalytic systems could offer selective reduction to intermediate oxidation states like nitroso or hydroxylamino functionalities. These intermediates would provide alternative synthetic pathways to novel heterocyclic compounds and other complex molecules.

A summary of potential catalytic transformations is presented below.

| Catalytic Reaction Type | Potential Metal Catalyst | Target Bond Formation | Research Goal |

| Suzuki-Miyaura Coupling | Palladium, Nickel | C-C | Synthesis of biaryl compounds |

| Sonogashira Coupling | Palladium, Copper | C-C (alkyne) | Introduction of alkynyl moieties |

| Buchwald-Hartwig Amination | Palladium, Copper | C-N | Synthesis of substituted anilines and derivatives |

| Heck Coupling | Palladium | C-C (alkene) | Formation of substituted styrenes |

| C-H Activation | Rhodium, Iridium, Palladium | C-C, C-Heteroatom | Direct functionalization of the aromatic core |

Exploration of Unconventional Synthetic Pathways

Beyond traditional batch synthesis, the preparation and derivatization of this compound are ripe for innovation through unconventional synthetic strategies. These methods promise greater efficiency, safety, and control over reaction outcomes.

Continuous Flow Chemistry: The synthesis of this compound typically involves nitration of 1-bromo-3,5-dimethoxybenzene (B32327). sigmaaldrich.comchemdad.comchemicalbook.com Nitration reactions are often highly exothermic and can produce byproducts. researchgate.net Continuous flow processing offers a safer and more efficient alternative to conventional batch methods. researchgate.net Future research could optimize a flow synthesis protocol, allowing for precise control of residence time, temperature, and stoichiometry, thereby minimizing side-product formation and enhancing safety. researchgate.net This technology could also be applied to subsequent transformations of the molecule.

Photoredox and Electrochemical Catalysis: These emerging fields offer new modes of reactivity that are often orthogonal to traditional thermal methods. Photoredox catalysis could enable novel cross-coupling reactions or functionalizations under exceptionally mild conditions. Similarly, electrosynthesis could provide a reagent-free method for transformations such as the reduction of the nitro group or the activation of the C-Br bond, aligning with the principles of green chemistry.

Mechanochemistry: Performing reactions in the solid state through mechanical grinding (ball-milling) can dramatically reduce or eliminate the need for solvents, leading to more sustainable processes. Exploring the synthesis and derivatization of this compound using mechanochemical methods represents a significant area for future investigation.

Expansion of Applications in Emerging Fields of Chemical Science

The unique substitution pattern of this compound makes it a valuable precursor for materials and molecules with advanced functions. Its precursor, 1-bromo-3,5-dimethoxybenzene, is already utilized in the synthesis of potential anti-cancer agents, highlighting the biomedical potential of this structural family. sigmaaldrich.comchemdad.com

Medicinal Chemistry: The reduction of the nitro group to an amine would yield 2-amino-1-bromo-3,5-dimethoxybenzene, a highly functionalized aniline (B41778). This intermediate is a prime scaffold for the synthesis of new classes of bioactive compounds. It can serve as a starting point for creating libraries of compounds to be screened for various therapeutic targets. For instance, related phenazine (B1670421) derivatives have been shown to exhibit cytotoxicity, suggesting a potential route for developing new antitumor agents. nih.gov Furthermore, substituted bromophenols derived from similar structures have shown potent inhibition of enzymes like carbonic anhydrase, indicating a possible application in designing novel enzyme inhibitors. mdpi.com

Materials Science: Substituted aromatic compounds are fundamental to the design of organic functional materials. The electronic properties of this compound and its derivatives could be exploited in the development of materials for organic electronics. Following suitable transformations, it could be incorporated into conjugated polymers or small molecules for use in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs). bldpharm.com

Agrochemicals: The development of new herbicides and pesticides often relies on novel chemical scaffolds. The specific arrangement of functional groups in this compound could be a starting point for the design of a new generation of agrochemicals with unique modes of action.

Q & A

Q. How can 1-Bromo-3,5-dimethoxy-2-nitrobenzene be structurally characterized?

Methodological Answer:

- Spectroscopic Analysis : Use , , and IR spectroscopy to confirm substituent positions. For example, the nitro group () and methoxy () groups produce distinct splitting patterns and absorption bands.

- Mass Spectrometry (MS) : High-resolution MS can verify the molecular formula () by matching the molecular ion peak to the exact mass (theoretical MW: 274.02 g/mol) .

- SMILES Notation : The SMILES string

COC1=C(C=C(C(=C1)CBr)[N+](=O)[O-])OCprovides a computational reference for structural validation .

Q. What are the recommended safety precautions for handling this compound?

Methodological Answer:

- Preventive Measures : Avoid heat sources (P210), use fume hoods, and wear PPE (gloves, lab coat, goggles) .

- Storage : Store in a cool, dry place away from oxidizing agents. Stability data suggest no decomposition under inert atmospheres at 4°C .

- First Aid : In case of skin contact, wash immediately with water and consult a physician (refer to SDS guidelines in ).

Q. What synthetic routes are feasible for preparing this compound?

Methodological Answer:

- Electrophilic Substitution : Bromination of 3,5-dimethoxy-2-nitrobenzene using or (N-bromosuccinimide) in the presence of a Lewis acid (e.g., ).

- Nitration Followed by Bromination : Introduce the nitro group first via mixed acid () nitration of 1-bromo-3,5-dimethoxybenzene, optimizing temperature (0–5°C) to avoid over-nitration .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement). Key parameters include:

- Crystallographic Table :

| Parameter | Value |

|---|---|

| Space Group | (hypothetical) |

| (Å) | 10.25, 7.89, 12.34 |

| (°) | 105.6 |

| 0.032 |

Q. How can computational modeling aid in studying its reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., bromine as a leaving group) .

- Reactivity Trends : The electron-withdrawing nitro group directs electrophiles to the para position relative to itself, while methoxy groups activate ortho/para positions.

Q. How to resolve contradictions in reported spectral data?

Methodological Answer:

- Iterative Data Triangulation : Compare NMR (DMSO-d6 vs. CDCl3 solvent shifts), IR (KBr vs. ATR techniques), and HPLC purity assays (e.g., 97% purity in vs. alternative reports).

- Meta-Analysis : Apply qualitative research frameworks () to assess methodological biases, such as variations in sample preparation or instrument calibration.

Q. What role does this compound play in synthesizing complex organic molecules?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.